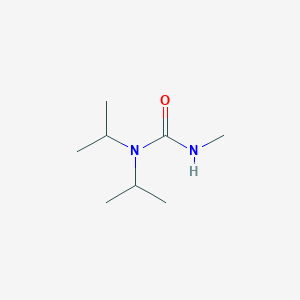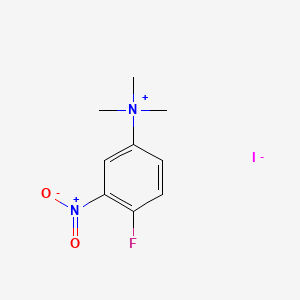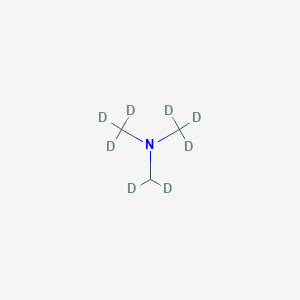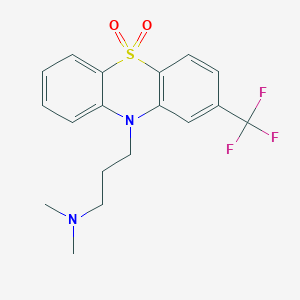
Triflupromazine Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triflupromazine Sulfone is a derivative of Triflupromazine, which is an antipsychotic medication belonging to the phenothiazine class. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a sulfone group, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfone typically involves the oxidation of Triflupromazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as niobium carbide. This reaction efficiently converts Triflupromazine to its sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triflupromazine Sulfone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of niobium carbide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Triflupromazine Sulfone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Triflupromazine Sulfone involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, inhibiting the activity of dopamine D1 and D2 receptors. This action is responsible for its antipsychotic effects. Additionally, it can block muscarinic acetylcholine receptors and serotonin receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency antipsychotic with a different side effect profile.
Thioridazine: Known for its sedative effects and used in the treatment of schizophrenia.
Uniqueness
Triflupromazine Sulfone is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C18H19F3N2O2S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H19F3N2O2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)26(24,25)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Clave InChI |
IQPWLKFDSUDGJK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


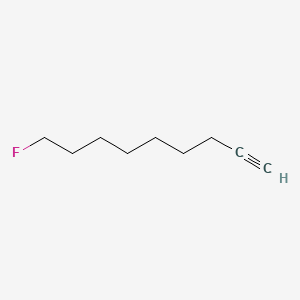
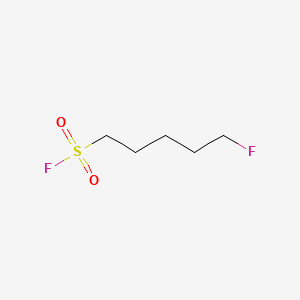
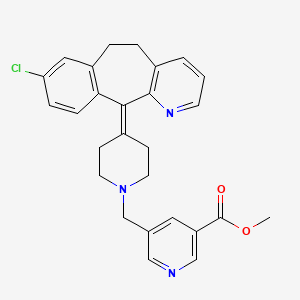
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
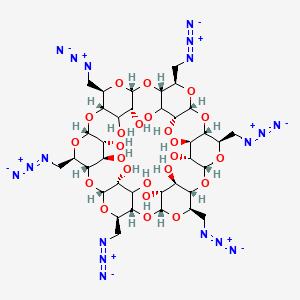

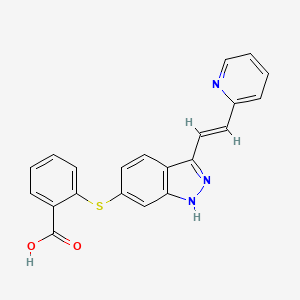
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
